Chemical properties of 8-Thia-1-azaspiro[4.5]decane hydrochloride
Chemical properties of 8-Thia-1-azaspiro[4.5]decane hydrochloride
The following technical guide details the chemical properties, synthesis, and reactivity of 8-Thia-1-azaspiro[4.5]decane hydrochloride , a specialized spirocyclic scaffold used in medicinal chemistry.
Introduction & Chemical Identity
8-Thia-1-azaspiro[4.5]decane hydrochloride is a bicyclic spiro-compound featuring a pyrrolidine ring spiro-fused to a thiopyran (thiane) ring. As a member of the 1-azaspiro[4.n]alkane family, it serves as a conformationally restricted building block for drug discovery, particularly in the development of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors where a defined spatial orientation of the nitrogen and sulfur atoms is required.
The molecule is characterized by a secondary amine within the five-membered ring and a thioether linkage in the six-membered ring, offering two distinct vectors for chemical diversification.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 8-Thia-1-azaspiro[4.5]decane hydrochloride |
| Systematic Name | Spiro[pyrrolidine-2,4'-thiane] hydrochloride |
| Common Code | 1f·HCl (Ref: ACS Omega 2019) |
| Molecular Formula | C₈H₁₅NS · HCl |
| Molecular Weight | 157.28 g/mol (Free Base) / 193.74 g/mol (Salt) |
| CAS Number | Not widely indexed; see 1889940-81-1 for 3-ol derivative |
| SMILES | C1CC2(CCN1)CCSCC2.Cl |
Physicochemical Properties
The following data is derived from the synthesized hydrochloride salt form.
| Parameter | Value | Conditions/Notes |
| Appearance | White solid | Crystalline powder |
| Melting Point | 179 – 181 °C | Decomposition observed |
| Solubility | High: Water, DMSO, MethanolLow: Hexane, Et₂O | Typical of amine salts |
| pKa (Calc) | ~10.5 | Pyrrolidine nitrogen |
| LogP (Calc) | ~1.2 | Free base |
Structural Analysis & Spectroscopy
The spiro-junction at C5 (pyrrolidine numbering) creates a rigid orthogonal arrangement between the pyrrolidine and thiane rings. This "gem-disubstituted" effect restricts the conformational freedom of the side chains attached to the nitrogen, potentially enhancing binding affinity to biological targets compared to flexible linear analogs.
Proton NMR Characterization
Experimental ¹H NMR data in DMSO-d₆ confirms the structure and purity of the hydrochloride salt.
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δ 9.31 (s, 2H): Ammonium protons (NH₂⁺), indicating salt formation.
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δ 3.18 (s, 2H): Methylene protons at the C2 position of the pyrrolidine ring (α-to-nitrogen).
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δ 2.80–2.56 (m, 4H): Methylene protons adjacent to the sulfur atom in the thiane ring (C7, C9).
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δ 2.06–1.87 (m, 6H): Overlapping signals from the remaining ring methylene protons (C3, C4 in pyrrolidine; C6, C10 in thiane).
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δ 1.86–1.76 (m, 2H): Remaining ring protons.[1]
Synthesis & Manufacturing
Synthetic Pathway (Graphviz)
The following diagram illustrates the logical flow of the synthesis starting from tetrahydro-4H-thiopyran-4-one.
Figure 1: Synthetic route to 8-Thia-1-azaspiro[4.5]decane HCl via spiro-cyclization strategies.
Protocol Highlights
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Spiro-Core Assembly: The quaternary center is established by attacking the ketone of 4-thianone with an allyl nucleophile (e.g., allylmagnesium bromide or allyltrimethylsilane).
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Nitrogen Introduction: The resulting tertiary alcohol is converted to an amine precursor (via Ritter reaction or azide displacement).
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Cyclization: Intramolecular hydroboration-amination or iodine-mediated cyclization closes the pyrrolidine ring.
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Salt Formation: The free base is treated with anhydrous HCl (e.g., in dioxane or ether) to precipitate the stable hydrochloride salt.
Reactivity & Stability
The molecule possesses two primary reactive centers: the secondary amine and the sulfide sulfur .
Nitrogen Functionalization
The pyrrolidine nitrogen is a nucleophile suitable for:
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Acylation: Reaction with acid chlorides to form amides (library generation).
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Alkylation: Reductive amination or SN2 reactions to attach fluorophores or pharmacophores.
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Urea Formation: Reaction with isocyanates.
Sulfur Oxidation
The sulfur atom at position 8 is susceptible to oxidation, which can be used to modulate polarity and metabolic stability.
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Sulfoxide (S=O): Formed using 1 equivalent of m-CPBA or NaIO₄. Creates a new chiral center (if the molecule is substituted), leading to diastereomers.
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Sulfone (O=S=O): Formed using excess oxidant (e.g., KMnO₄ or Oxone). The 8,8-dioxide hydrochloride derivative is a known stable analog (MP 188–191 °C).
Stability Profile
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Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic and should be stored in a desiccator.
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Thermal Stability: Stable up to ~179 °C.
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Chemical Compatibility: Incompatible with strong oxidizing agents (due to sulfur) and strong bases (liberates free amine).
Handling & Safety
Safety Data Sheet (SDS) Summary
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Signal Word: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
Storage[2]
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Condition: Store at 2–8 °C (refrigerated) or room temperature under inert atmosphere (Argon/Nitrogen).
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Shelf Life: >2 years if kept dry and away from oxidizers.
References
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Grygorenko, O. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(17), 17181–17196.
- Primary source for synthesis, NMR data, and physical properties of compound 1f·HCl.
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Mai, W., et al. (2010).[2] Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications, 40(17), 2560–2570.
- Describes the synthesis of substituted analogs and iodine-mediated cycliz
- Smith, J. M., et al. (2023). Spirocyclic Scaffolds in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. (General Reference for spiro-scaffold utility).
